N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate Dibarium Salt

Description

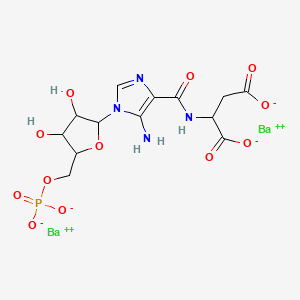

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate Dibarium Salt (SAICAR Dibarium Salt) is a critical intermediate in the de novo purine biosynthesis pathway, specifically in the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to succinyl-AICAR (SAICAR) via adenylosuccinate lyase . This compound is stabilized as a dibarium salt to enhance its solubility and shelf-life for research applications. SAICAR is essential for regulating enzymatic reactions in nucleotide synthesis, making it a valuable tool for studying cellular metabolism, genetic disorders (e.g., adenylosuccinate lyase deficiency), and energy regulation .

Properties

Molecular Formula |

C13H15Ba2N4O12P |

|---|---|

Molecular Weight |

724.9 g/mol |

IUPAC Name |

2-[[5-amino-1-[3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioate;barium(2+) |

InChI |

InChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4 |

InChI Key |

PPKOPCLLXBFYGS-UHFFFAOYSA-J |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |

Origin of Product |

United States |

Biological Activity

N-Succinyl-5-aminoimidazole-4-carboxamide ribose 5'-phosphate dibarium salt (commonly referred to as SAICAR dibarium salt) is a synthetic nucleotide derivative that plays a significant role in various biological processes. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C13H15Ba2N4O12P

- Molecular Weight : 724.91 g/mol

- CAS Number : 6057-44-9

- Purity : >95% (HPLC)

The compound is characterized by its unique structure, which includes a ribose phosphate moiety and an imidazole ring, contributing to its biological activity. The presence of barium ions in the dibarium salt form enhances its solubility and stability in biological systems .

N-Succinyl-5-aminoimidazole-4-carboxamide ribose 5'-phosphate functions primarily as a metabolite in purine metabolism. It is a substrate for adenylosuccinate lyase (ASase), an enzyme involved in the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) through the intermediate formation of SAICAR. This pathway is crucial for nucleotide synthesis and energy metabolism .

Inhibition of Neuronal Function

Research indicates that SAICAR may inhibit neuronal function by affecting neurotransmitter release. This inhibition is particularly relevant in conditions like adenylosuccinate lyase deficiency, where elevated levels of succinylpurines can lead to neurodevelopmental disorders due to disrupted excitatory neurotransmission .

Antiviral Properties

Recent studies have highlighted the antiviral potential of SAICAR dibarium salt. Its ability to modulate cellular pathways offers promise in developing antiviral therapies. For instance, it has been shown to inhibit viral replication by interfering with nucleotide synthesis pathways essential for viral proliferation .

Cancer Treatment Applications

SAICAR's role as an activator of DNA synthesis suggests potential applications in cancer therapy. By enhancing the nucleotide pool available for DNA replication, it may support the proliferation of healthy cells while potentially targeting cancerous cells that rely on rapid nucleotide turnover .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Metabolite Role | Intermediate in purine metabolism |

| Neurotransmission | Inhibitor of excitatory neurotransmitter release |

| Antiviral Activity | Modulates cellular pathways to inhibit viral replication |

| Cancer Treatment | Enhances nucleotide availability for DNA synthesis |

| Property | Value |

|---|---|

| Molecular Formula | C13H15Ba2N4O12P |

| Molecular Weight | 724.91 g/mol |

| CAS Number | 6057-44-9 |

| Purity | >95% (HPLC) |

Case Studies

- Adenylosuccinate Lyase Deficiency :

- Antiviral Research :

Scientific Research Applications

Cancer Research

N-Succinyl-5-aminoimidazole-4-carboxamide ribose 5'-phosphate dibarium salt has been identified as an activator of the pyruvate kinase isoform M2 (PKM2), an enzyme implicated in the metabolic adaptations of cancer cells. Research indicates that this compound enhances the protein kinase activity of PKM2, which is crucial for cancer cell proliferation and survival. Specifically, a study demonstrated that the dimeric form of PKM2, which is often associated with malignancy, can be activated by SAICAR, suggesting its role in cancer progression and potential as a therapeutic target .

Antiviral Properties

The compound exhibits antiviral properties, making it a candidate for developing antiviral therapies. Its ability to activate DNA synthesis pathways suggests that it may enhance cellular responses to viral infections or serve as a component in antiviral drug formulations .

Biochemical Pathways

SAICAR is involved in purine metabolism, acting as an intermediate in the synthesis of nucleotides. This positions it as a valuable tool for studying metabolic pathways in various organisms and understanding the biochemical basis of diseases related to nucleotide metabolism .

Pharmaceutical Development

Due to its unique properties, this compound has been explored for use in high-quality pharmaceuticals aimed at treating cancer and viral infections. Its synthesis involves phosphoramidites, which yield high-purity compounds suitable for research and therapeutic applications .

Case Study 1: Activation of PKM2 by SAICAR

A notable study published in PubMed explored the activation of PKM2 by SAICAR. Researchers found that the PKM2 variant derived from cancer patients exhibited enhanced enzymatic activity when treated with SAICAR, linking this activation to increased cell proliferation and highlighting its potential role in tumor metabolism .

Case Study 2: Antiviral Activity Assessment

Further investigations into the antiviral properties of SAICAR revealed its potential to enhance cellular immunity against specific viral pathogens. These studies suggest that incorporating SAICAR into therapeutic regimes could improve outcomes for patients with viral infections .

Comparison with Similar Compounds

AICAR (5-Aminoimidazole-4-carboxamide Ribonucleotide)

- Role : AICAR is the immediate precursor to SAICAR and serves as a substrate for AICAR formyltransferase, which catalyzes the penultimate step in purine biosynthesis .

- Key Difference: Unlike SAICAR, AICAR lacks the succinyl group, making it structurally simpler. AICAR derivatives (e.g., AICAR Disodium Salt) are used to study AMP-activated protein kinase (AMPK) activation due to their ability to accumulate as monophosphorylated ZMP .

- Research Applications : AICAR is employed in metabolic studies, while SAICAR is used to probe adenylosuccinate lyase activity and nucleotide cycle regulation .

SAICAR Disodium Salt

- Structural Difference : Replaces barium with sodium ions, altering solubility and ionic stability.

- Storage : Requires refrigeration (2–8°C), similar to the dibarium salt, but offers lower molecular weight and compatibility with sodium-sensitive assays .

5'-Phosphoribosyl-4-(N-succinocarboxamide)-5-aminoimidazole

- Synonym: An alternative name for SAICAR, emphasizing its phosphorylated ribosyl and succinocarboxamide groups .

- Function : Identical to SAICAR Dibarium Salt but often referenced in enzymatic studies without specifying the salt form .

Functional Analogs and Inhibitors

Pyrazofurin 5′-Monophosphate

- Role : A structural analog of AICAR that inhibits AICAR formyltransferase, disrupting purine synthesis.

- Mechanism : Competes with AICAR for binding to the enzyme, with a reported Ki of 3 × 10<sup>−5</sup> M .

Deuterated SAICAR (SAICAR Dibarium Salt-d3)

- Application : Isotopically labeled for metabolic tracing and quantitative mass spectrometry.

- Cost: Priced at €24,466.00 per 100 mg, significantly higher than non-deuterated forms due to synthesis complexity .

Commercial Variants and Salts

Key Research Findings

- Metabolic Impact: SAICAR accumulation correlates with adenylosuccinate lyase deficiency, leading to elevated urinary succinyladenosine and succinyl-AICAR, which are diagnostic biomarkers .

- Thermodynamic Stability : The dibarium salt form enhances stability for long-term storage compared to disodium variants, which degrade faster at room temperature .

Q & A

Q. What is the biochemical role of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate (SAICAR) in microbial metabolism?

SAICAR is a key intermediate in the de novo purine and histidine biosynthesis pathways. In Methanobacterium thermoautotrophicum, SAICAR is formed via hydrolysis of 5'-proFAR (pro-phosphoribosyl formimino-AICAR ribonucleotide), linking it to histidine biosynthesis . In the pentose phosphate pathway (PPP), its derivatives (e.g., ribose 5-phosphate) are critical for nucleotide synthesis and redox balance, with Ribose Phosphate Isomerase (RPI) catalyzing interconversions between ribulose 5-phosphate and ribose 5-phosphate .

Q. What methodological approaches are recommended for synthesizing SAICAR derivatives?

Solid-phase synthesis is a validated approach for phosphorylated SAICAR analogs. For example, a diphosphate AICAR derivative was synthesized by installing a 5'-phosphate group and a second phosphate on a 5-hydroxypentyl chain at the 4-N position. Cyclization via pyrophosphate bond formation enabled the creation of cyclic ADP-ribose mimics, monitored by P NMR and HPLC purification .

Q. How should researchers ensure stability during storage of SAICAR salts?

SAICAR disodium salts require storage at 2–8°C with desiccants to prevent hydrolysis. For dibarium salts, avoid exposure to moisture and acidic conditions, as barium counterions may precipitate in low-pH environments. Analytical techniques like mass spectrometry and ion chromatography are recommended for stability assessments .

Advanced Research Questions

Q. How can structural analysis resolve discrepancies in enzyme-substrate interactions involving SAICAR derivatives?

X-ray crystallography and mutagenesis studies have clarified contradictory reports on catalytic efficiencies. For example, E. coli RPI isoforms (RPI A and B) exhibit distinct kinetic properties: RPI A has a sixfold higher than RPI B for ribose 5-phosphate. Structural analysis reveals RPI A’s α/β-fold dimer creates a less accessible active site, while RPI B’s conformational flexibility enhances substrate binding .

Q. What experimental designs are optimal for tracing SAICAR’s metabolic flux in microbial systems?

Isotopic labeling (e.g., C-ribose) coupled with LC-MS/MS is effective. In M. thermoautotrophicum, C tracing revealed SAICAR’s dual role in histidine and purine pathways. Pulse-chase experiments with N-aspartate (a precursor in SAICAR synthesis) can quantify turnover rates in PPP mutants .

Q. How do conflicting reports on SAICAR synthetase (PurC) mechanisms inform enzyme engineering?

SAICAR synthetase (EC 6.3.2.6) catalyzes ATP-dependent ligation of succinyl-CoA to AICAR. Discrepancies in Mg dependency were resolved by crystallographic studies showing Mg stabilizes the γ-phosphate of ATP, while mutagenesis of the FIC motif’s catalytic histidine (H363) abolishes activity. Rational engineering of the active site’s anionic nest (α5 helix) can enhance catalytic efficiency .

Q. What strategies mitigate challenges in quantifying SAICAR in complex matrices?

Hydrophilic interaction liquid chromatography (HILIC)-MS/MS with stable isotope internal standards (e.g., C-SAICAR) improves sensitivity. For cell extracts, pre-treatment with cold methanol/ACN (80:20) minimizes phosphatase interference. Calibration curves should account for barium salt solubility limits (<1 mM in aqueous buffers) .

Data Contradiction Analysis

Q. How to reconcile divergent kinetic data for SAICAR degradation in archaeal vs. bacterial systems?

M. thermoautotrophicum SAICAR degradation is pH-dependent (optimal at pH 7.5–8.0), whereas bacterial systems (e.g., E. coli) show peak activity at pH 6.8. Comparative studies using circular dichroism (CD) spectroscopy suggest archaeal enzymes have unique salt-bridge networks stabilizing the active site under alkaline conditions .

Q. Why do SAICAR analogs exhibit variable inhibition potency across RPI isoforms?

Molecular docking simulations reveal that SAICAR’s succinyl moiety sterically clashes with RPI A’s α4 helix, reducing binding affinity. In contrast, RPI B’s flexible flap region accommodates bulkier analogs. Free-energy perturbation (FEP) calculations can guide analog design for isoform-specific inhibition .

Methodological Best Practices

- Synthesis: Prioritize solid-phase methods for phosphorylated derivatives to control regioselectivity .

- Analysis: Use HILIC-MS/MS with C internal standards for quantification .

- Enzyme Studies: Combine site-directed mutagenesis with structural biology (crystallography, cryo-EM) to resolve mechanistic conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.